H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Lys-Asn-Asn-Leu-Lys-Glu-Cys-Gly-Leu-Tyr-OH
Description
This 25-residue peptide features a repetitive motif rich in hydrophobic amino acids (Ala, Val, Leu) and includes structural elements such as a proline residue (position 7) and a disulfide bond-forming cysteine (position 22). For example, the Leu-Leu repeats may facilitate lipid bilayer penetration, similar to antimicrobial peptides . The C-terminal Cys-Gly-Leu-Tyr motif could participate in redox signaling or metal binding .
Properties
Molecular Formula |
C120H205N29O31S |
|---|---|
Molecular Weight |
2582.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H205N29O31S/c1-57(2)44-78(109(168)145-88(120(179)180)52-73-35-37-74(150)38-36-73)132-93(153)55-126-103(162)89(56-181)146-106(165)77(39-40-94(154)155)135-104(163)76(33-28-30-42-122)134-110(169)83(49-62(11)12)140-114(173)86(54-92(125)152)142-115(174)85(53-91(124)151)141-105(164)75(32-27-29-41-121)133-98(157)68(22)128-107(166)79(45-58(3)4)138-111(170)81(47-60(7)8)136-99(158)69(23)129-108(167)80(46-59(5)6)139-112(171)84(50-63(13)14)143-118(177)96(66(19)20)148-102(161)72(26)130-116(175)90-34-31-43-149(90)119(178)87(51-64(15)16)144-113(172)82(48-61(9)10)137-100(159)70(24)131-117(176)95(65(17)18)147-101(160)71(25)127-97(156)67(21)123/h35-38,57-72,75-90,95-96,150,181H,27-34,39-56,121-123H2,1-26H3,(H2,124,151)(H2,125,152)(H,126,162)(H,127,156)(H,128,166)(H,129,167)(H,130,175)(H,131,176)(H,132,153)(H,133,157)(H,134,169)(H,135,163)(H,136,158)(H,137,159)(H,138,170)(H,139,171)(H,140,173)(H,141,164)(H,142,174)(H,143,177)(H,144,172)(H,145,168)(H,146,165)(H,147,160)(H,148,161)(H,154,155)(H,179,180)/t67-,68-,69-,70-,71-,72-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,95-,96-/m0/s1 |
InChI Key |
PASXXILKKBWILJ-WEIPZPPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Peptides for Structural and Functional Comparison
Structural Similarities
- Hydrophobic Core : The target peptide shares a high proportion of aliphatic residues (Ala, Val, Leu) with VLPVP (Val-Leu-Pro-Val-Pro) and cyclo-[Gly-Thz-Pro-Leu-Val...], which utilize hydrophobicity for membrane interaction or enzyme inhibition .
- Proline Placement : Proline at position 7 may introduce a kink, analogous to Pro in VLPVP, which stabilizes bioactive conformations .
- Cysteine Role : The solitary Cys (position 22) contrasts with the disulfide-bonded Cys residues in ’s peptide, suggesting distinct redox or metal-binding roles .
Functional Divergence
- Antimicrobial vs. Signaling : While the target peptide’s Leu-rich regions resemble antimicrobial peptides, its lack of cationic clusters (e.g., poly-Lys/Arg) makes it distinct from classical host-defense peptides. Instead, the Lys-Asn-Asn-Leu-Lys segment may target specific receptors .
- Metabolic Regulation: The Val and Leu residues could modulate branched-chain amino acid (BCAA) metabolism, similar to how Val, Leu, and Ile supplementation alters antibiotic biosynthesis in Streptomyces .
Pharmacokinetic Insights
- Absorption Mechanisms : Unlike VLPVP, which relies on paracellular transport, the target peptide’s larger size (25 residues) likely limits passive diffusion, necessitating carrier-mediated uptake or formulation adjuvants (e.g., bile salts) .
- Stability : The C-terminal Tyr and internal Pro may enhance resistance to proteolysis compared to linear peptides like SFLLRNPNDKYEPF .
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